AKR1C3 Inhibition Potency: 3-Chloro-4-methyl-5-nitrobenzamide vs. 3-Chloro-4-methylbenzamide
3-Chloro-4-methyl-5-nitrobenzamide demonstrates potent inhibition of human AKR1C3, a target implicated in castrate-resistant prostate cancer (CRPC), with an IC50 of 22 nM [1]. In stark contrast, the des-nitro analog 3-chloro-4-methylbenzamide lacks the nitro group essential for this activity, and no comparable AKR1C3 inhibition data is reported for this analog, establishing the critical role of the 5-nitro substituent .
| Evidence Dimension | Inhibition of AKR1C3 (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | 3-Chloro-4-methylbenzamide (des-nitro analog) |
| Quantified Difference | No inhibition reported (inactive) |
| Conditions | Recombinant AKR1C3 overexpressed in human HCT116 cells; inhibition of aerobic reduction of dinitrobenzamide PR-104A to its hydroxylamine metabolite |
Why This Matters
This 22 nM potency provides a validated starting point for designing AKR1C3 inhibitors, whereas the des-nitro analog is inactive, guiding medicinal chemistry efforts toward the correct pharmacophore.
- [1] BindingDB. (n.d.). BDBM50430716 (CHEMBL2333525). Affinity data for AKR1C3. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430716 View Source
